![molecular formula C11H17N3O2S B2480680 Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate CAS No. 2460756-72-1](/img/structure/B2480680.png)
Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives involves complex chemical reactions, including cyclopropanation and amide formation processes. For example, the scalable synthesis of related compounds such as (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate has been achieved through an efficient one-pot, two-step telescoped sequence starting from readily available materials, demonstrating the feasibility of producing such compounds at scale (Wenjie Li et al., 2012).
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives and related compounds often features complex interactions, such as strong interactions between different functional groups. For instance, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, a related compound, shows significant interaction between the sulfonyl group and the thiadiazole ring, indicating the importance of analyzing molecular interactions for understanding the chemical behavior of such compounds (J. Pedregosa et al., 1996).
Chemical Reactions and Properties
Tert-butyl carbamate derivatives participate in various chemical reactions, including 1,3-dipolar cycloadditions, highlighting their reactivity and potential for further chemical modifications. The reactivity of tert-butyl N-ethynyl-N-phenylcarbamate in 1,3-dipolar cycloaddition reactions demonstrates the compound's versatility in forming complex structures with regioselectivity (P. B. González et al., 2013).
Physical Properties Analysis
The physical properties of tert-butyl carbamate derivatives, such as crystallinity, solubility, and thermal stability, are crucial for their practical applications. Studies on compounds like tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate provide insights into synthetic methods and optimization for enhanced yield and purity, which are essential for their use in further chemical processes and applications (Bingbing Zhao et al., 2017).
Scientific Research Applications
Synthesis of Spirocyclopropanated Analogues of Insecticides
This compound is utilized in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. The synthesis involves a key step of cocyclization, demonstrating its utility in creating potent insecticidal agents with potentially improved properties over their parent compounds (Brackmann et al., 2005).
Intermediate for Enantioselective Synthesis
It serves as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This application underscores its importance in the synthesis of nucleoside analogues, which are pivotal in antiviral and anticancer drug development (Ober et al., 2004).
Development of 1,3,4‐Thiadiazolesulfonamides Precursors
This compound is related to 1,3,4-thiadiazole derivatives used in the development of sulfonamides, showcasing its role in the synthesis of compounds with potential therapeutic applications, such as antimicrobial agents (Pedregosa et al., 1996).
Chemosensory Material Development
In the development of chemosensory materials, this compound's derivatives have been used to create strong blue emissive nanofibers capable of detecting volatile acid vapors. This application highlights its potential in the fabrication of materials for sensing and detection technologies (Sun et al., 2015).
Crystallographic and Synthetic Studies
The tert-butyl carbazole derivatives, including compounds similar to "tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate," have been subjects of synthetic and crystallographic studies. These studies provide insights into the molecular structure and properties, facilitating the design of novel compounds with specific functionalities (Kant et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane targets bacterial cell wall synthesis, specifically the penicillin-binding proteins, which are essential for bacterial cell wall integrity .
Mode of Action
As an intermediate in the synthesis of ceftolozane, it likely contributes to the antibiotic’s ability to inhibit bacterial cell wall synthesis .
Biochemical Pathways
As an intermediate in the synthesis of ceftolozane, it may indirectly affect the pathways related to bacterial cell wall synthesis .
Result of Action
As an intermediate in the synthesis of ceftolozane, its contribution likely results in the antibiotic’s ability to inhibit bacterial cell wall synthesis, leading to bacterial cell death .
properties
IUPAC Name |
tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-10(2,3)16-9(15)14-11(4-5-11)7-6-17-8(12)13-7/h6H,4-5H2,1-3H3,(H2,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIDFDCXLJXJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480599.png)

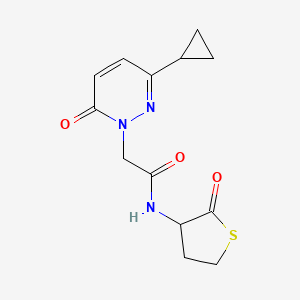
![N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2480602.png)
![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2480603.png)
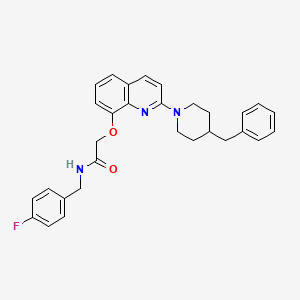
![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2480606.png)
![9-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2480608.png)
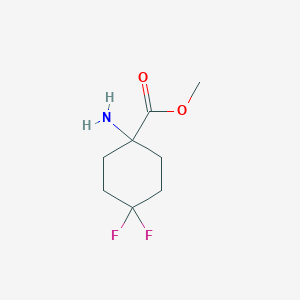

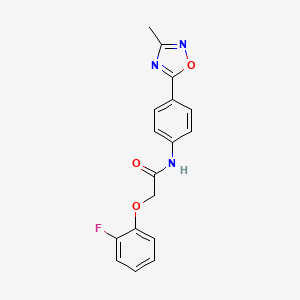
![5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2480616.png)
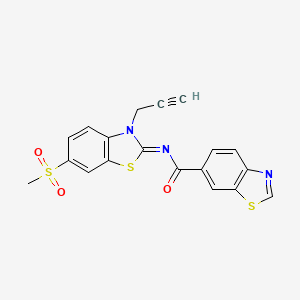
![7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2480619.png)